1-Biphenyl-4-yl-2-phenoxy-ethanone, 97% 1-Biphenyl-4-yl-2-phenoxy-ethanone, 97%
Brand Name: Vulcanchem
CAS No.: 29263-70-5
VCID: VC11742437
InChI: InChI=1S/C20H16O2/c21-20(15-22-19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14H,15H2
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=CC=CC=C3
Molecular Formula: C20H16O2
Molecular Weight: 288.3 g/mol

1-Biphenyl-4-yl-2-phenoxy-ethanone, 97%

CAS No.: 29263-70-5

Cat. No.: VC11742437

Molecular Formula: C20H16O2

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

1-Biphenyl-4-yl-2-phenoxy-ethanone, 97% - 29263-70-5

Specification

CAS No. 29263-70-5
Molecular Formula C20H16O2
Molecular Weight 288.3 g/mol
IUPAC Name 2-phenoxy-1-(4-phenylphenyl)ethanone
Standard InChI InChI=1S/C20H16O2/c21-20(15-22-19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14H,15H2
Standard InChI Key LHCZUWKAMIZIRI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a central biphenyl group (two benzene rings connected by a single bond) with a phenoxy-ethanone substituent at the 4-position. The SMILES notation \text{C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=CC=CC=C3 clarifies the connectivity: a ketone group (C=O\text{C=O}) is bonded to a methylene bridge (CH2\text{CH}_2) that links to a phenoxy group (-O-C6H5\text{-O-C}_6\text{H}_5) . The InChIKey LHCZUWKAMIZIRI-UHFFFAOYSA-N\text{LHCZUWKAMIZIRI-UHFFFAOYSA-N} uniquely identifies its stereochemical configuration.

Predicted Physicochemical Properties

Though experimental data for this compound is sparse, computational predictions offer preliminary insights:

PropertyValue/Description
Molecular Weight288.34 g/mol
Predicted LogP~4.2 (estimated via analog compounds)
Collision Cross Section173.3 Ų (for [M]+ ion)
SolubilityLikely insoluble in water; soluble in organic solvents (e.g., chloroform, ethanol)

The collision cross-section (CCS) values, derived from ion mobility spectrometry, suggest a compact molecular geometry in the gas phase, which impacts its behavior in mass spectrometry .

Synthetic Pathways and Optimization

Acetylation of Biphenyl Derivatives

While no direct synthesis method for 1-biphenyl-4-yl-2-phenoxy-ethanone is documented, analogous compounds like 4-phenylacetophenone are synthesized via Friedel-Crafts acylation. For example, biphenyl reacts with acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl3\text{AlCl}_3) to form acetylated derivatives . Adapting this method, phenoxy-acetyl groups could be introduced using phenoxyacetyl chloride under similar conditions.

Reduction and Functionalization

Applications in Pharmaceutical and Material Science

Intermediate in Drug Synthesis

Biphenyl-based ketones are pivotal in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). For instance, biphenylacetic acid—a derivative of 4-phenylacetophenone—is a precursor to the analgesic bifonazole . The phenoxy group in 1-biphenyl-4-yl-2-phenoxy-ethanone may enhance bioavailability or modulate receptor binding in drug candidates.

Material Science Applications

The compound’s aromaticity and rigid structure suggest utility in liquid crystals or organic semiconductors. Biphenyl derivatives are known for their mesogenic properties, which are critical in display technologies . The phenoxy moiety could further tune electronic properties for optoelectronic devices.

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR would resolve the biphenyl and phenoxy protons, with carbonyl carbons appearing near 200 ppm.

  • Mass Spectrometry: High-resolution MS (HRMS) would confirm the molecular ion at m/zm/z 288.1156 ([M]+) .

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